2-[(6-Methyl-4-quinazolinyl)amino]ethanol
Overview
Description
2-[(6-Methyl-4-quinazolinyl)amino]ethanol is a chemical compound with the molecular formula C11H13N3O. It is a derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-4-quinazolinyl)amino]ethanol typically involves the reaction of 6-methyl-4-quinazolinamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{6-Methyl-4-quinazolinamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-4-quinazolinyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Methyl-4-quinazolinyl)amino]ethanol has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-4-quinazolinyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Ethyl-4-quinazolinyl)amino]ethanol
- 2-[(6-Methyl-4-quinazolinyl)amino]methanol
- 2-[(6-Methyl-4-quinazolinyl)amino]propane
Uniqueness
2-[(6-Methyl-4-quinazolinyl)amino]ethanol is unique due to its specific substitution pattern on the quinazoline ring and the presence of the ethanol moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-2-3-10-9(6-8)11(12-4-5-15)14-7-13-10/h2-3,6-7,15H,4-5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKITLNKSSQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429295 | |
Record name | SBB015433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-47-0 | |
Record name | SBB015433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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